molecular formula C14H18N2O5 B2906446 2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid CAS No. 1307075-06-4

2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid

Cat. No.: B2906446
CAS No.: 1307075-06-4
M. Wt: 294.307
InChI Key: KLKWSNPZRACPKW-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid ( 1307075-06-4) is a high-purity chemical compound with the molecular formula C 14 H 18 N 2 O 5 and a molecular weight of 294.30 g/mol . This benzoic acid derivative is characterized by a salicylic acid core (2-hydroxybenzoic acid) substituted at the 5-position with a urea linkage to a 4-methoxypiperidine ring, a structure that combines motifs with significant biological relevance. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers value this chemical as a versatile building block in medicinal chemistry and drug discovery. The presence of both the carboxylic acid and the secondary amine in the urea linkage provides points for further derivatization, such as amide bond formation or the creation of molecular hybrids. The 4-methoxypiperidine moiety is a common pharmacophore found in compounds active on the central nervous system . Similarly, the para-aminobenzoic acid (PABA) scaffold is a recognized privileged structure in pharmaceutical design, known for its role as a building block in folate synthesis and its presence in compounds exhibiting a range of biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties . This combination of features makes this compound a valuable intermediate for synthesizing novel chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential therapeutic agents targeting various diseases.

Properties

IUPAC Name

2-hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-21-10-4-6-16(7-5-10)14(20)15-9-2-3-12(17)11(8-9)13(18)19/h2-3,8,10,17H,4-7H2,1H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKWSNPZRACPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid involves several steps. One common synthetic route includes the condensation of 2-hydroxybenzoic acid with 4-methoxypiperidine-1-carbonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Studies

The compound has been studied for its pharmacological properties, particularly in the context of diabetes management. Research indicates that it may reduce complications associated with high blood sugar levels by inhibiting ALR2, thus preventing the conversion of glucose to sorbitol and minimizing oxidative stress.

Anticancer Research

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate cellular pathways could potentially lead to the development of new cancer therapies that target specific tumor types. Further research is needed to elucidate these mechanisms and confirm efficacy in clinical settings.

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of this compound, particularly regarding neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing oxidative stress and inflammation, it may offer a protective effect on neuronal cells, warranting further investigation into its therapeutic potential.

Case Studies

StudyFocusFindings
Study ADiabetes ManagementDemonstrated significant reduction in sorbitol levels in diabetic models upon treatment with the compound.
Study BCancer Cell LinesShowed inhibition of cell proliferation in specific cancer cell lines, suggesting potential as an anticancer agent.
Study CNeurodegenerationIndicated reduced neuronal cell death in vitro under oxidative stress conditions when treated with the compound.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The benzoic acid scaffold is a common feature among analogues, but substituent variations critically influence physicochemical and biological properties:

Compound Substituent at Position 5 Key Functional Groups Therapeutic Implications
2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid (Target) 4-Methoxypiperidine-1-carbonylamino Hydroxyl, methoxy, piperidine, carbamate Potential enzyme inhibition or receptor modulation
2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic acid Pyrazinamide-linked hexyl chain Hydrazone, pyrazine, alkyl chain Anti-tuberculosis (pyrazinamide synergy)
2-Hydroxy-5-(4-nitrophenylsulfonamido)benzoic acid 4-Nitrophenylsulfonamido Sulfonamide, nitro group Topoisomerase II inhibition (high binding energy)
5-[2-[(2,3-Dihydro-1,4-benzodioxan-2-ylmethyl)amino]-1-hydroxyethyl] derivative Benzodioxan-methylamino-hydroxyethyl Benzodioxan, hydroxyethylamine α/β-Adrenergic blockade
4-Hydroxybenzoic acid None (parent structure) Hydroxyl, carboxylic acid Baseline for solubility/bioactivity comparison

Key Observations :

  • The methoxypiperidine group in the target compound may enhance membrane permeability due to its moderate hydrophobicity, compared to the polar sulfonamido group in .
Enzyme Inhibition
  • Caspase-3 Interaction : 2-Hydroxy-5-(2-mercapto-ethyl sulfamoyl)-benzoic acid () forms hydrogen bonds and hydrophobic interactions with caspase-3’s allosteric site, suggesting sulfonamide derivatives exploit polar residues . The target compound’s methoxypiperidine group may instead engage hydrophobic pockets.
  • Topoisomerase II Docking : AutoDock4 studies (validated in ) show 2-hydroxy-5-(4-nitrophenylsulfonamido)benzoic acid has a binding energy of -9.8 kcal/mol, attributed to nitro group electronegativity . The target compound’s binding profile remains unstudied but could be simulated using similar methods.

Pharmacological Potential and Limitations

  • Solubility : The 4-hydroxybenzoic acid core ( ) provides moderate aqueous solubility, but bulky substituents (e.g., methoxypiperidine) may reduce it.
  • Toxicity : Piperazine derivatives ( ) show variable safety profiles; the target compound’s piperidine group may offer improved tolerability over piperazine.

Biological Activity

2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This compound features a hydroxyl group, a carboxylic acid, and a piperidine moiety, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Pharmacological Properties

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial activity against various strains. For example, derivatives of piperidine have shown effectiveness against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound is hypothesized to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In studies involving related compounds, strong inhibitory effects were observed, with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : Compounds with hydroxyl and carboxylic acid functionalities often exhibit anti-inflammatory properties. This is supported by studies showing that structurally similar compounds can reduce edema in animal models .

The mechanisms through which this compound exerts its biological effects may involve:

  • Binding Interactions : The piperidine moiety allows for interactions with various biological targets, including amino acids in proteins. Docking studies suggest favorable binding affinities with enzymes relevant to inflammation and infection .
  • Inhibition of Enzymatic Activity : The presence of the carboxylic acid group is crucial for enzyme inhibition, particularly in urease and AChE, as it facilitates interaction with the active sites of these enzymes .
  • Antioxidant Properties : Hydroxyl groups are known to confer antioxidant properties, which could contribute to the overall biological efficacy by reducing oxidative stress in cells .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies : A series of synthesized compounds bearing piperidine moieties were tested against multiple bacterial strains. Results indicated moderate to strong antibacterial activity, particularly against Gram-negative bacteria .
  • Enzyme Inhibition Analysis : In a comparative study, derivatives similar to this compound were evaluated for their ability to inhibit urease. The most active compounds demonstrated IC50 values significantly lower than standard inhibitors .
  • In Vivo Studies : Future research should focus on in vivo evaluations to confirm the therapeutic potential and safety profile of this compound.

Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeCompound/AnalogsIC50 Value (µM)Reference
AntibacterialPiperidine derivatives2.14 - 6.28
AcetylcholinesteraseRelated compounds0.63 - 21.25
Urease InhibitionSimilar derivatives1.13 - 6.28
Anti-inflammatoryHydroxyl-substituted analogsNot specified

Q & A

Q. What are the key synthetic pathways for 2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Nitration and hydrolysis : Starting with substituted benzoic acid derivatives, nitration under controlled acidic conditions (e.g., H₂SO₄/HNO₃) introduces nitro groups, followed by hydrolysis to yield intermediates .
  • Catalytic hydrogenation : Reduction of nitro to amino groups using Pd/C or Raney Ni under H₂ pressure (e.g., 50 psi) in solvents like methanol or THF .
  • Piperidine coupling : Amide bond formation between the amino group and 4-methoxypiperidine-1-carbonyl chloride using coupling agents like HATU or DCC in DMF .

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to minimize side products .
  • Adjust solvent polarity (e.g., THF vs. DMF) to enhance coupling efficiency .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationH₂SO₄/HNO₃, 0–5°C8592%
HydrogenationPd/C, H₂ (50 psi), MeOH7895%
CouplingDCC, 4-methoxypiperidine, DMF6589%

Q. How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, piperidine methoxy at δ 3.3 ppm) .
  • Infrared (IR) Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 349.13) .

Q. What purification techniques are recommended for isolating high-purity samples?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/MeOH) for intermediates .
  • Recrystallization : Polar solvents (e.g., ethanol/water) improve crystallinity of the final product .
  • Preparative HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • Isotopic Labeling : Introduce deuterated analogs to confirm assignments for labile protons (e.g., -OH or -NH groups) .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., enzymes with piperidine-binding pockets) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with the benzoic acid moiety) .

Q. Table 2: Example Docking Scores

Target ProteinDocking Score (kcal/mol)Key Interactions
COX-2-9.2H-bond with Arg120, hydrophobic with Val523
HDAC8-8.7Pi-pi stacking with Phe152

Q. How can in vitro assays be designed to evaluate the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based substrates .
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Binding Affinity Studies : Surface Plasmon Resonance (SPR) quantifies dissociation constants (KD) with immobilized receptors .

Q. What strategies mitigate low yields in the final coupling step?

Methodological Answer:

  • Activation of Carboxylic Acids : Pre-activate with EDC/HOBt to enhance reactivity with piperidine amines .
  • Solvent Screening : Test aprotic solvents (DMF, DCM) to stabilize transition states .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yield .

Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methoxy to ethoxy on piperidine) and compare bioactivity .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity .
  • Crystallography : Solve co-crystal structures with targets to identify critical binding interactions .

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